N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide
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Overview
Description
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide, commonly known as Flumazenil, is a benzodiazepine antagonist that is used in the treatment of benzodiazepine overdose and in anesthesia reversal. Flumazenil is a selective antagonist for the benzodiazepine receptor, which is the site of action for benzodiazepines. It is a white to off-white crystalline powder that is soluble in water and has a molecular weight of 303.4 g/mol.
Scientific Research Applications
Supramolecular Gelators
Research on derivatives similar to N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide has explored their application as supramolecular gelators. For instance, N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, highlighting the role of methyl functionality and multiple non-covalent interactions, such as π-π interaction and S⋯O interaction, in influencing gelation/non-gelation behavior (Yadav & Ballabh, 2020). This research could provide insights into the design of new materials with specific mechanical and chemical properties for pharmaceutical and material science applications.
Antimicrobial Activity
The antimicrobial properties of structurally related compounds have been a significant area of research. Studies on substituted N-(benzo[d]thiazol-2-yl) derivatives have shown efficacy against various microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of these compounds in developing new antimicrobial agents (Anuse et al., 2019). This suggests that this compound could also be explored for antimicrobial applications, given its structural similarity to these active compounds.
Anticancer Activity
The synthesis and evaluation of benzamide derivatives, including those with a thiadiazole scaffold, for their anticancer activity is another area of research. These compounds have been tested against several human cancer cell lines, showing promising anticancer activity and suggesting potential therapeutic applications (Tiwari et al., 2017). Given the structural similarities, this compound may also hold potential in anticancer research.
Synthesis and Electrophysiological Activity
Research into the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides has shown that certain derivatives exhibit potency comparable to known selective class III agents, which are important for treating arrhythmias (Morgan et al., 1990). This indicates a potential avenue for exploring this compound in cardiovascular research, especially in the development of new therapeutic agents for cardiac conditions.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities .
Mode of Action
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the diverse biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Based on the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10(2)14(18)15-9-5-8-13-16-11-6-3-4-7-12(11)17-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBZHVRKTFITEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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